9'-Chloro-1,5-dimethyl-3'-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
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Overview
Description
9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic compound featuring a unique spiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chloro, methyl, and phenyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a quinoline derivative, followed by the introduction of the spiro diazinane moiety through a cyclization reaction. The final step often involves chlorination to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity
Medicine
In medicine, 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is investigated for its potential therapeutic effects. Its unique structure and reactivity may lead to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-phenyl-1,2,3,4-tetrahydroquinoline: A simpler quinoline derivative with similar structural features.
Chloroquinoline derivatives: Compounds with a chloro group attached to the quinoline ring, similar to the target compound.
Spiro diazinane derivatives: Compounds with a spiro diazinane structure, similar to the target compound.
Uniqueness
The uniqueness of 9’-Chloro-1,5-dimethyl-3’-phenyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione lies in its combination of functional groups and spiro structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H24ClN3O3 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
9-chloro-1',3'-dimethyl-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C24H24ClN3O3/c1-26-21(29)24(22(30)27(2)23(26)31)14-17-8-9-18(25)13-19(17)28-11-10-16(12-20(24)28)15-6-4-3-5-7-15/h3-9,13,16,20H,10-12,14H2,1-2H3 |
InChI Key |
TYEXNKPJGRQRIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C |
Origin of Product |
United States |
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